molecular formula C3H8ClNO2 B2355557 Beta-alanine hydrochloride CAS No. 6057-90-5

Beta-alanine hydrochloride

Cat. No.: B2355557
CAS No.: 6057-90-5
M. Wt: 125.55
InChI Key: PDLNHDSYGLTYDS-UHFFFAOYSA-N
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Description

Beta-alanine hydrochloride is a derivative of beta-alanine, a naturally occurring beta amino acid. Beta-alanine is unique because its amino group is attached to the beta carbon, which is two carbon atoms away from the carboxylate group. This compound is widely recognized for its role in enhancing athletic performance by increasing muscle carnosine levels, which helps buffer acid in muscles, thus reducing fatigue during high-intensity exercise .

Mechanism of Action

Target of Action

Beta-alanine is an amino acid formed in vivo by the degradation of dihydrouracil and carnosine . It has been demonstrated that beta-alanine may act as a false transmitter replacing gamma-aminobutyric acid (GABA), indicating neuronal uptake and neuronal receptor sensitivity to beta-alanine . It also targets the pantothenate synthetase in Mycobacterium tuberculosis .

Mode of Action

Beta-alanine works by elevating levels of carnosine in the body. When beta-alanine is ingested, it combines with another amino acid called L-histidine, forming carnosine . Carnosine acts as an intracellular proton buffer, protecting against drops in pH (increases in acidity) .

Biochemical Pathways

Beta-alanine is formed by the degradation of dihydrouracil and carnosine . It is a component of the peptides carnosine and anserine and also of pantothenic acid (vitamin B5), which itself is a component of coenzyme A . Beta-alanine is metabolized into acetic acid . It is also involved in various metabolic pathways such as propanoate metabolism, histidine metabolism, and pyrimidine metabolism .

Pharmacokinetics

It is known that the inter-individual variability in the incremental area under the curve (iauc) and maximum concentration (cmax) observed in plasma pharmacokinetics following ingestion of a single fixed dose of 1,400 mg beta-alanine was 350% and 402%, respectively . Body weight explained 30.1% of the variance and was negatively correlated to iAUC .

Result of Action

Beta-alanine improves high-intensity exercise performance in events lasting 1–10 minutes . It increases the concentration of carnosine in muscles, decreases fatigue in athletes, and increases total muscular work done .

Action Environment

It is known that beta-alanine is accumulated as a generic stress response molecule involved in protecting plants from temperature extremes, hypoxia, drought, heavy metal shock, and some biotic stresses . This suggests that environmental factors may influence the action, efficacy, and stability of beta-alanine.

Biochemical Analysis

Biochemical Properties

Beta-Alanine Hydrochloride is a precursor to many significant industrial chemicals for medicine, feed, food, environmental applications, and other fields . It interacts with various enzymes, proteins, and other biomolecules. For instance, it combines with the amino acid L-histidine to form carnosine , which acts as an intracellular proton buffer .

Cellular Effects

This compound has been shown to have beneficial effects on cognition . It increases the cell carnosine and brain-derived neurotrophic factor (BDNF) content . BDNF activates several downstream functional cascades via the tropomyosin-related kinase receptor type B (TrkB), inducing diverse processes such as programmed cell death and neuronal viability, dendritic branching growth, dendritic spine formation and stabilization, synaptic development, cognitive-related processes, and synaptic plasticity .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a nonselective agonist at glycine receptors and a ligand for the G protein-coupled orphan receptor, TGR7 (MrgD) . Its flux plays a cytoprotective role by supporting the osmotic stability of marine organisms, preimplantation mouse embryos, and mammalian cells exposed to hypoxic stress .

Temporal Effects in Laboratory Settings

It is known that this compound has a significant role in mental health, mediating an increase of the cell carnosine and brain-derived neurotrophic factor (BDNF) content .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, this compound can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

Transport and Distribution

It is known that this compound plays various roles in the metabolism of animals, plants, and microorganisms .

Subcellular Localization

It is known that this compound plays various roles in the metabolism of animals, plants, and microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-alanine can be synthesized through both chemical and biological methods. The chemical synthesis involves the reaction of ammonia with beta-propiolactone under high temperature and pressure conditions . This method, while effective, requires stringent reaction conditions and results in several byproducts.

Industrial Production Methods: Biological methods, including whole-cell synthesis and enzymatic synthesis, are more promising for industrial production due to their mild conditions and specificity. For instance, whole-cell catalytic methods have achieved beta-alanine production levels of up to 300 grams per liter .

Chemical Reactions Analysis

Types of Reactions: Beta-alanine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Transamination: Requires pyruvate and specific enzymes.

    Hydrolysis: Involves water and possibly acidic or basic conditions to facilitate the reaction.

Major Products:

    Transamination: Produces malonate-semialdehyde and L-alanine.

    Hydrolysis: Yields beta-alanine from its ester form.

Comparison with Similar Compounds

Uniqueness of Beta-Alanine Hydrochloride: this compound is unique due to its ability to significantly increase muscle carnosine levels, which is not observed with alpha-alanine or gamma-aminobutyric acid. This property makes it particularly valuable in enhancing athletic performance and endurance .

Properties

IUPAC Name

3-aminopropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLNHDSYGLTYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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